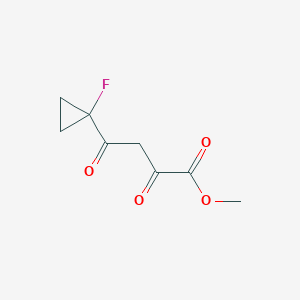

Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate” is a complex organic compound. It contains a fluorocyclopropyl group, which is a cyclopropyl ring (a three-carbon ring) with a fluorine atom attached . It also contains a methyl ester group, which is commonly found in a wide variety of natural and synthetic compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organoboron compounds . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a three-membered cyclopropyl ring with a fluorine atom attached, along with a four-carbon chain featuring two carbonyl groups and a methyl ester .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The fluorocyclopropyl group could potentially undergo nucleophilic substitution reactions . The ester group could undergo reactions such as hydrolysis, reduction, and transesterification.Scientific Research Applications

Synthesis and Derivatives

Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate and its derivatives have been explored in synthetic chemistry for creating a variety of compounds. For example, the ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates provides methyl 4-oxobutanoates (β-formyl esters) in excellent yields, which are crucial for synthesizing protected 4-hydroxybutanals and other derivatives (Kunz, Janowitz, & Reißig, 1990). This flexibility in chemical reactions highlights its potential in creating compounds with specific biological or physical properties.

Antibacterial Agents

Substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids, synthesized from similar compounds, have shown potent in vitro and in vivo antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, while retaining Gram-negative activity. Grepafloxacin, a derivative, exhibits high efficacy against systemic infections caused by Gram-positive and -negative bacteria and has been undergoing clinical evaluation (Miyamoto et al., 1995).

Photochemistry Applications

In the realm of photochemistry, 1,2-diphenylcyclobutene, a related compound, demonstrates interesting behaviors in protic solvents. Its irradiation in methanol, acetic acid, and a water-dioxane mixture leads to the formation of methyl ethers, esters, and alcohols, respectively. This showcases the compound's role in understanding and exploiting photochemical reactions for synthesizing new chemical entities (Sakuragi, Sakuragi, & Hasegawa, 1977).

Antimicrobial and Herbicide Research

The exploration of aryloxy acids for use as herbicides indicates the broader applicability of such compounds in agriculture. Specifically, the study of diclofop methyl and fenaxoprop ethyl as herbicides to control major annual grass weeds highlights the potential for derivatives of Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate in developing new agricultural chemicals (Aizawa, 2001).

Future Directions

properties

IUPAC Name |

methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO4/c1-13-7(12)5(10)4-6(11)8(9)2-3-8/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGHQMBMNXLNQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1(CC1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2544985.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2544987.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine](/img/structure/B2544996.png)

![3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2545000.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2545003.png)